N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzodioxole ring, an imidazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions The process may start with the preparation of the benzodioxole and imidazole intermediates, followed by their coupling through a thiol-ene reaction or similar methods
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, the compound might be investigated for its therapeutic potential. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE could be used in the production of advanced materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it might bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE include other benzodioxole derivatives, imidazole-containing compounds, and acetamide derivatives.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H21N3O4S |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,5-diphenylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C26H21N3O4S/c1-17(30)20-12-23-24(33-16-32-23)13-21(20)28-25(31)15-34-26-27-14-22(18-8-4-2-5-9-18)29(26)19-10-6-3-7-11-19/h2-14H,15-16H2,1H3,(H,28,31) |
InChI Key |
ZCIINOCESBEGTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CSC3=NC=C(N3C4=CC=CC=C4)C5=CC=CC=C5)OCO2 |
Origin of Product |
United States |
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